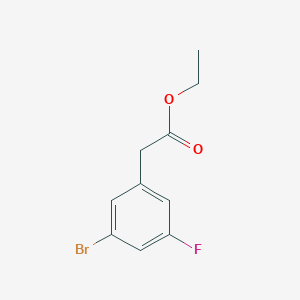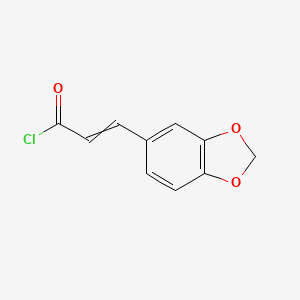![molecular formula C11H9N5 B8759684 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes are available, which highlight the steps required to produce this compound. Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest to researchers.
Scientific Research Applications
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has a wide range of scientific research applications. It is used in chemistry for various synthetic processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for developing new materials and products.
Mechanism of Action
Comparison with Similar Compounds
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds to highlight its uniqueness.
Properties
Molecular Formula |
C11H9N5 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16) |
InChI Key |
OQJKZGGGSJDJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C(=C2)C(=NN3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)




![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)








